2-(Chloromethyl)-1,6-naphthyridine
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Overview
Description
2-(Chloromethyl)-1,6-naphthyridine is a heterocyclic compound containing a naphthyridine ring with a chloromethyl group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,6-naphthyridine typically involves the chloromethylation of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the naphthyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives such as azides, thiocyanates, or amines.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-1,6-naphthyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of advanced materials such as polymers and dyes with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,6-naphthyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-Chloromethyl-1,3-dioxolane: Another chloromethylated heterocycle used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: Similar in structure but with a bromomethyl group, used in different synthetic applications.
Uniqueness: 2-(Chloromethyl)-1,6-naphthyridine is unique due to its naphthyridine ring structure, which imparts distinct electronic properties and reactivity compared to other chloromethylated compounds. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
2-(chloromethyl)-1,6-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-4,6H,5H2 |
InChI Key |
VGGSQPSGZPFOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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